Org 12962

Description

Properties

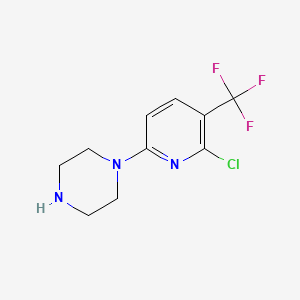

IUPAC Name |

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYYPQAYSFBKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430870 | |

| Record name | ORG-12962 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132834-56-1 | |

| Record name | ORG-12962 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORG-12962 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUK9RFW5YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 5-HT2C Receptor Binding and Functional Profile of Org 12962

Executive Summary

This technical guide provides a comprehensive analysis of Org 12962, a potent and selective agonist for the serotonin 5-HT2C receptor. Developed by Organon, this pyridinylpiperazine compound has been a valuable pharmacological tool for investigating the complexities of the serotonergic system.[1] While its development as an anxiolytic was discontinued due to in-vivo side effects attributed to insufficient selectivity over the 5-HT2A receptor, its distinct in-vitro profile makes it an important reference compound for researchers.[1] This document delves into the molecular pharmacology of the 5-HT2C receptor, presents the quantitative binding and functional data for this compound, provides detailed, field-proven methodologies for its characterization, and discusses its selectivity and broader implications for drug development. The intended audience includes researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound and the methodologies used to evaluate it.

The 5-HT2C Receptor: A Key Modulator in the Central Nervous System

The serotonin 5-HT2C receptor is a Class A G protein-coupled receptor (GPCR) and a member of the 5-HT2 receptor subfamily, which also includes the 5-HT2A and 5-HT2B subtypes.[2] These receptors share significant sequence homology, particularly within the transmembrane domains, leading to overlapping pharmacological profiles for some ligands.[2]

Physiological and Therapeutic Relevance Predominantly expressed in the central nervous system (CNS)—with high densities in the choroid plexus, cortex, hippocampus, and basal ganglia—the 5-HT2C receptor is a critical modulator of numerous physiological and behavioral processes.[3] Its activation has been shown to regulate mood, appetite, cognition, and the release of other key neurotransmitters like dopamine and norepinephrine.[2][3] Consequently, the 5-HT2C receptor is a significant therapeutic target for a range of conditions, including obesity, psychiatric disorders such as depression and schizophrenia, and substance use disorders.[3][4][5][6] The development of the FDA-approved anti-obesity medication lorcaserin is a prime example of the therapeutic potential of targeting this receptor.[5][7]

Signaling Pathways The 5-HT2C receptor's signaling is complex and can lead to different cellular outcomes depending on the ligand.

-

Canonical Gq/11 Pathway: The primary and best-characterized signaling cascade involves coupling to Gαq/11 proteins.[4][8] This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3][9] IP3 subsequently binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][10] This Ca2+ flux is a robust and readily measurable signal in functional assays.

-

Non-Canonical and Biased Signaling: Modern research has revealed a more intricate signaling landscape. The 5-HT2C receptor can also engage with other G protein families, including Gi/o/z and G12/13, and recruit β-arrestins.[4][8] This phenomenon, known as "biased agonism" or "functional selectivity," occurs when a ligand preferentially activates one signaling pathway over another.[11] For instance, some ligands may strongly activate G protein signaling with weak β-arrestin recruitment, potentially leading to distinct physiological effects and a different receptor desensitization profile.[11] Understanding this signaling promiscuity is crucial for developing next-generation therapeutics with improved efficacy and reduced side effects.[4][8]

Profile of this compound: Quantitative Binding and Functional Data

This compound (1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine) is a potent agonist of the 5-HT2 receptor family.[1] Its utility in research stems from its high potency at the 5-HT2C receptor and its well-characterized selectivity profile.

Binding Affinity and Functional Potency The key pharmacological parameters for this compound are its binding affinity (Ki) and its functional potency (EC50).

-

Binding Affinity (Ki): This value represents the equilibrium inhibition constant, indicating the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Ki value signifies a higher binding affinity.

-

Functional Potency (EC50): This value measures the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response in a functional assay. It is a measure of the drug's potency in eliciting a cellular effect.

The table below summarizes the affinity and potency data for this compound at recombinant human 5-HT2 receptor subtypes, compiled from authoritative sources. This data clearly illustrates its preference for the 5-HT2C receptor.

| Parameter | 5-HT2C Receptor | 5-HT2A Receptor | 5-HT2B Receptor | Selectivity (vs. 5-HT2C) |

| Binding Affinity (pKi) | 7.8[12] | - | - | - |

| Binding Affinity (Ki) | ~15.8 nM | - | - | - |

| Functional Potency (pEC50) | 7.01[13][14] | 6.38[13][14] | 6.28[13][14] | - |

| Functional Potency (EC50) | 97.7 nM[15] | 420 nM[15] | 525 nM[15] | 4.3-fold vs. 5-HT2A5.4-fold vs. 5-HT2B |

Note: Ki value is calculated from pKi (Ki = 10^-pKi M). EC50 values are from functional calcium assays in CHO-K1 cells.[15] Selectivity is calculated as a ratio of EC50 values (EC50 Target / EC50 Off-Target).

Methodologies for Characterization: Field-Proven Protocols

Accurate characterization of a compound like this compound requires robust and validated assay methodologies. The following protocols represent industry-standard approaches for determining binding affinity and functional potency for 5-HT2C receptor ligands.

Protocol 1: Radioligand Competition Binding Assay for Ki Determination

This protocol describes how to determine the binding affinity (Ki) of this compound by measuring its ability to compete with a known radiolabeled antagonist for binding to the 5-HT2C receptor.

Causality Behind Experimental Choices:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) provide a consistent and high-density source of the target.

-

Radioligand: A high-affinity 5-HT2C antagonist radioligand, such as [3H]-mesulergine, is used.[16] Using an antagonist prevents receptor desensitization that could occur with an agonist radioligand and labels a larger population of receptors.[16]

-

Buffer System: Tris-HCl buffer with MgCl2 maintains a stable pH and provides necessary ions for receptor integrity and binding.

-

Separation: Rapid vacuum filtration through glass fiber filters (e.g., GF/C) is essential to separate receptor-bound from free radioligand before equilibrium is disturbed.[17] Filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells expressing the 5-HT2C receptor in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[17]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 150 µL membranes + 50 µL buffer.

-

Non-Specific Binding (NSB): 150 µL membranes + 50 µL of a high concentration of a non-radiolabeled 5-HT2C antagonist (e.g., 10 µM mianserin).

-

Competition: 150 µL membranes + 50 µL of this compound at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

-

-

Radioligand Addition: Add 50 µL of [3H]-mesulergine (at a final concentration near its Kd) to all wells. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[17]

-

Filtration: Terminate the incubation by rapidly filtering the contents of each well through a PEI-pre-soaked 96-well GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl).[17]

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay for EC50 Determination

This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following receptor activation.

Causality Behind Experimental Choices:

-

Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., CHO-K1 or HEK293) is used.[15] These cells provide a robust and reproducible system for measuring Gq-mediated signaling.

-

Calcium Indicator Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. The 'AM' ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescently active form in the cytosol. Upon binding to Ca2+, its fluorescence intensity increases dramatically.

-

Instrumentation: A fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), is required to inject the compound and immediately measure the resulting change in fluorescence in real-time.[15]

Step-by-Step Methodology:

-

Cell Plating: Seed CHO-K1 cells stably expressing the human 5-HT2C receptor into black-walled, clear-bottom 96-well or 384-well plates and grow to near-confluence.

-

Dye Loading: Aspirate the growth medium and add a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (a drug that prevents the dye from being pumped out of the cell). Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

-

Compound Plate Preparation: Prepare a separate 96-well plate with serial dilutions of this compound at a higher concentration (e.g., 4x the final desired concentration). Include wells with buffer only (for baseline) and a known full agonist (e.g., 5-HT) for a positive control.

-

Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to establish a stable baseline fluorescence reading for several seconds, then automatically add the compounds from the compound plate to the cell plate and continue recording the fluorescence signal over time (typically 2-3 minutes).

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Normalize the data by setting the baseline (buffer) response to 0% and the maximal response of a full agonist to 100%.

-

Plot the normalized response against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value.

-

Selectivity Profile and In-Vivo Implications

An essential aspect of any drug candidate's profile is its selectivity for the intended target over other related receptors. Lack of selectivity can lead to undesirable off-target effects.[18][19]

Selectivity for 5-HT2 Subtypes As shown in the data table, this compound is functionally selective for the 5-HT2C receptor, exhibiting approximately 4- to 5-fold greater potency at 5-HT2C compared to the 5-HT2A and 5-HT2B subtypes.[15] While this selectivity is clear in in-vitro assays, it proved insufficient to avoid off-target effects in a clinical setting.

Clinical Discontinuation and the Role of 5-HT2A The development of this compound was halted after human trials revealed side effects such as dizziness and a "spacey" feeling.[1] These effects were attributed to its agonist activity at the 5-HT2A receptor, the primary target for classic psychedelic drugs.[1][20] This outcome serves as a critical lesson in drug development: a seemingly acceptable in-vitro selectivity window may not always translate to a clean in-vivo profile, especially when the off-target has potent physiological effects. It underscores the necessity of thorough preclinical in-vivo assessment to predict potential clinical liabilities.

Conclusion and Future Directions

This compound remains a cornerstone research tool for probing the 5-HT2C receptor. Its high potency and well-defined, albeit imperfect, selectivity profile provide a valuable benchmark for the development of new chemical entities. The story of its clinical discontinuation highlights the formidable challenge of achieving functional subtype selectivity within the 5-HT2 receptor family and emphasizes the importance of integrating in-vitro pharmacology with in-vivo behavioral studies early in the drug discovery pipeline.

Future research on ligands like this compound could focus on characterizing their potential for biased agonism. A detailed investigation into its ability to recruit β-arrestin or activate G12/13 or Gi/o pathways, compared to its canonical Gq/11 signaling, could uncover novel mechanisms and pave the way for designing next-generation 5-HT2C agonists with truly separated therapeutic actions and side-effect profiles.

References

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.

- 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in... (n.d.).

- Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.

- 5-HT2C receptor agonist. (n.d.). Wikipedia.

- What are 5-HT2C receptor agonists and how do they work? (2024).

- 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.

- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019). Bentham Science Publishers.

- 5-HT 2C receptor. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- protocol for radioligand binding assay with "5-HT2CR agonist 1". (n.d.). Benchchem.

- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. (2019). SciSpace.

- Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. (n.d.). Frontiers.

- Org-12962 | 5-HT2C Receptor Agonist. (n.d.). MedChemExpress.

- ORG-12962. (n.d.). Wikipedia.

- Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. (n.d.).

- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. (n.d.). PMC - PubMed Central.

- This compound hydrochloride. (n.d.). Tocris Bioscience.

- This compound (hydrochloride). (n.d.). Cayman Chemical.

- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025).

- Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed.

- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.

- Org-12962 - Drug Targets, Indications, Patents. (n.d.).

- Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports.

- Org-12962 | 5-HT2C受体激动剂. (n.d.). MCE.

- Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. (n.d.). PubMed.

- The pharmacology and distribution of human 5-hydroxytryptamine2B (5-HT2B) receptor gene products: comparison with 5-HT2A and 5-HT2C receptors. (n.d.). NIH.

- On-target and off-target-based toxicologic effects. (n.d.). PubMed.

- Effect of selective serotonin (5-HT) agonists and 5-HT>2> antagonist on prolactin secretion. (n.d.). Neuropharmacology.

- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). PubMed.

- 5-HT 2A receptors: Pharmacology and functional selectivity. (n.d.). PubMed.

- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PMC.

- Identification of 5-HT receptor subtypes enhancing inhibitory transmission in the rat spinal dorsal horn in vitro. (2012). PubMed.

- Pharmacogenomics of off‐target adverse drug reactions. (n.d.). PMC - PubMed Central.

Sources

- 1. ORG-12962 - Wikipedia [en.wikipedia.org]

- 2. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

- 3. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. innoprot.com [innoprot.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Org-12962 | 5-HT2C受体激动剂 | MCE [medchemexpress.cn]

- 15. caymanchem.com [caymanchem.com]

- 16. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-HT2A receptors: Pharmacology and functional selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the pharmacology of Org 12962?

An In-Depth Technical Guide to the Pharmacology of Org 12962

Abstract

This compound is a pyridinylpiperazine derivative developed by Organon as a potential anxiolytic agent.[1][2] Its mechanism of action is centered on its potent and selective agonist activity at the serotonin 2C (5-HT2C) receptor.[1] Despite promising preclinical data demonstrating antiaversive effects in animal models of anxiety, its clinical development was halted.[1] Human trials revealed that its anxiolytic effects were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1][2] These effects were attributed to a lack of sufficient selectivity in vivo over the closely related 5-HT2A receptor, activation of which is associated with hallucinogenic effects.[1][2] This guide provides a comprehensive overview of the known pharmacology of this compound, synthesizing data from foundational in vitro studies and preclinical models to offer a technical narrative for researchers and drug development professionals.

Introduction and Rationale

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of mood, cognition, and affect. Among the numerous 5-HT receptor subtypes, the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, has been a key target for therapeutic intervention in anxiety, depression, and obesity.[3][4] Activation of 5-HT2C receptors is known to modulate the release of other key neurotransmitters, particularly dopamine and norepinephrine, in brain regions such as the prefrontal cortex, hippocampus, and amygdala.[3] The development of selective 5-HT2C agonists like this compound was driven by the hypothesis that targeted stimulation of this receptor could produce anxiolytic effects without the broad side-effect profile of less selective serotonergic agents. This compound emerged from this effort as a potent tool compound and potential therapeutic candidate.

Mechanism of Action: A Selective 5-HT2C Receptor Agonist

This compound exerts its pharmacological effects by binding to and activating the 5-HT2C receptor. This receptor is primarily coupled to the Gαq/11 G-protein subunit. Upon agonist binding, a conformational change in the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.

Caption: Simplified signaling pathway of the 5-HT2C receptor activated by this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its functional activity at serotonin 5-HT2 receptor subtypes. The key distinction lies in its higher potency for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B subtypes.

In Vitro Receptor Activity

The functional potency of this compound was characterized in Chinese hamster ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Agonist-induced mobilization of intracellular calcium was measured using a Fluorometric Imaging Plate Reader (FLIPR). The potency is expressed as the pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

| Receptor Subtype | pEC50 | Potency (EC50, nM) | Selectivity vs. 5-HT2C |

| Human 5-HT2C | 7.01 | 97.7 | - |

| Human 5-HT2A | 6.38 | 416.9 | ~4.3-fold |

| Human 5-HT2B | 6.28 | 524.8 | ~5.4-fold |

| Data sourced from Tocris Bioscience, referencing Porter et al. (1999).[5] |

These data demonstrate that this compound is a potent agonist at the human 5-HT2C receptor with approximately 4- to 5-fold selectivity over the 5-HT2A and 5-HT2B receptors in this in vitro functional assay. While this represents good selectivity, the relatively small window between the desired anxiolytic target (5-HT2C) and the receptor associated with hallucinogenic effects (5-HT2A) proved to be a critical liability in clinical development.

In Vitro Experimental Protocol: Calcium Mobilization Assay

The determination of agonist potency was achieved through a standard cell-based functional assay.

Objective: To quantify the functional potency of this compound at recombinant human 5-HT2 receptor subtypes.

Methodology:

-

Cell Culture: CHO-K1 cells stably transfected with and expressing high levels of either the h5-HT2A, h5-HT2B, or h5-HT2C receptor are cultured to confluence in 96-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 60 minutes at 37°C. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

-

Compound Addition: A multi-channel automated liquid handler adds varying concentrations of this compound to the wells.

-

Signal Detection: A FLIPR instrument continuously measures the fluorescence intensity in each well before and after compound addition. Agonist binding to the Gq-coupled 5-HT2 receptors triggers a release of intracellular calcium, causing a sharp increase in fluorescence.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized and fitted to a four-parameter logistic equation to generate a concentration-response curve, from which the EC50 and pEC50 values are derived.

Preclinical In Vivo Efficacy

Preclinical evaluation of this compound provided evidence of its anxiolytic potential. The compound was shown to display antiaversive effects in a rat model of panic-like anxiety. This model, often the electrical stimulation of the dorsal periaqueductal gray (dPAG), is a well-validated paradigm for assessing panicolytic and anxiolytic drug activity.

Caption: General workflow for testing anxiolytic compounds in animal models.

Pharmacokinetics (ADME)

A comprehensive search of publicly available scientific literature and databases reveals no specific published data on the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound.

In drug development, understanding pharmacokinetics is critical. These studies determine how the body processes a drug, influencing its onset, intensity, and duration of action. Key parameters typically evaluated include:

-

Absorption: The rate and extent to which the drug enters the systemic circulation.

-

Distribution: The dispersion of the drug throughout the body's fluids and tissues.

-

Metabolism: The biochemical transformation of the drug, typically by the liver, into other compounds (metabolites).

-

Excretion: The removal of the drug and its metabolites from the body, usually via the kidneys or feces.

The absence of this data in the public domain is likely due to the compound's early-stage discontinuation from clinical development.

Clinical Development and Discontinuation

This compound entered human trials as a candidate for the treatment of anxiety disorders. Its development was terminated following a study that employed a "public speaking challenge," a standardized method for inducing acute anxiety in a controlled setting.[1][2]

The Simulated Public Speaking Test (SPST)

The SPST is a validated experimental model used to provoke anxiety in healthy volunteers and patients with anxiety disorders.

Typical SPST Protocol:

-

Baseline Measurement: Physiological (heart rate, blood pressure) and subjective (visual analogue mood scales) measures of anxiety are taken.

-

Anticipatory Phase: The participant is instructed to prepare a short speech (e.g., 4 minutes) on a given topic. This phase induces anticipatory anxiety.

-

Performance Phase: The participant delivers the speech in front of a camera and/or a panel of observers, who are often instructed to remain neutral and unresponsive.

-

Post-Task Recovery: Measurements are repeated at several intervals after the speech to track the resolution of the anxiety response.

Rationale for Discontinuation

In the clinical trial involving the public speaking challenge, this compound demonstrated anxiolytic effects. However, these were overshadowed by the emergence of notable side effects, described as dizziness and a "spacey" or dissociated feeling.[1][2] These adverse events were mechanistically attributed to the drug's agonist activity at the 5-HT2A receptor. This suggests that at doses required to achieve anxiolytic effects through 5-HT2C agonism, there was sufficient concurrent activation of 5-HT2A receptors to produce undesirable psychoactive effects. The ~4-fold in vitro selectivity was insufficient to provide a clean clinical profile, leading to the cessation of its development.

Conclusion and Field Perspective

The pharmacological story of this compound serves as an instructive case study in modern drug discovery. It highlights the critical difference between in vitro selectivity and in vivo therapeutic index. While this compound showed promising potency and selectivity for the 5-HT2C receptor in recombinant cell lines, this did not translate into a clinically viable anxiolytic. The on-target side effects, mediated by insufficient selectivity over the 5-HT2A receptor, rendered the molecule's risk-benefit profile unfavorable. This outcome underscores the challenge of achieving subtype selectivity within closely related receptor families and emphasizes the importance of early, robust preclinical and clinical assessments to probe for potential liabilities that may not be apparent from initial binding and functional assays.

References

-

Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ (September 1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells". British Journal of Pharmacology. 128 (1): 13–20. [Link]

-

Wikipedia. "ORG-12962". Accessed January 2, 2026. [Link]

-

Di Giovanni, G. (2010). "Therapeutic Potential of 5-HT2C Receptor Ligands". Semantic Scholar. [Link]

-

ResearchGate. "(PDF) Therapeutic Potential of 5-HT2C Receptor Ligands". Accessed January 2, 2026. [Link]

-

Neurotransmitter.net. "Psychoactive Drug Mechanisms". Accessed January 2, 2026. [Link]

-

Chemeurope.com. "ORG-12962". Accessed January 2, 2026. [Link]

- Jenck F, Moreau JL, Mutel V, Martin JR, Wichmann J, Stadler H, Sleight AJ. (1998). "Antiaversive effects of 5-HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats". European Neuropsychopharmacology. 8(3):161.

Sources

- 1. ORG-12962 - Wikipedia [en.wikipedia.org]

- 2. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Org 12962: A Technical Guide to a Selective 5-HT2C Receptor Agonist

Abstract

This technical guide provides a comprehensive overview of Org 12962, a potent and selective 5-HT2C receptor agonist. Developed by Organon, this pyridinylpiperazine derivative, chemically identified as 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, has been a valuable research tool for elucidating the physiological roles of the 5-HT2C receptor. This document details the compound's chemical properties, synthesis, in-vitro and in-vivo pharmacology, and the experimental protocols for its characterization. While its clinical development as an anxiolytic was discontinued due to off-target effects at higher doses, this compound remains a significant compound for preclinical research into 5-HT2C receptor function and its therapeutic potential.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of various physiological and behavioral processes, including mood, appetite, and cognition. Its role in neuropsychiatric disorders such as anxiety, depression, and schizophrenia has made it an attractive target for drug discovery. This compound emerged as a potent and selective agonist for the 5-HT2C receptor, offering researchers a tool to probe the therapeutic potential of activating this receptor subtype. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

2.1. Chemical Structure and IUPAC Name

-

IUPAC Name: 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine[1]

-

Molecular Formula: C₁₀H₁₁ClF₃N₃

-

Molar Mass: 265.66 g/mol

-

CAS Number: 210821-63-9

2.2. Synthesis Pathway

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the primary literature, the general synthesis of similar pyridinylpiperazine derivatives involves a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound via nucleophilic aromatic substitution.

In-Vitro Pharmacology

3.1. Receptor Binding and Functional Activity

This compound is characterized by its high affinity and functional potency at the human 5-HT2C receptor. Its selectivity is a key feature, with lower affinity for the 5-HT2A and 5-HT2B receptor subtypes.

Table 1: Functional Potency of this compound at Human 5-HT2 Receptor Subtypes

| Receptor Subtype | Functional Potency (pEC₅₀) |

| 5-HT2C | 7.01 |

| 5-HT2A | 6.38 |

| 5-HT2B | 6.28 |

Data from Porter et al., 1999.[2]

3.2. Mechanism of Action: Gq/11 Signaling Pathway

Upon binding to the 5-HT2C receptor, this compound initiates a conformational change in the receptor, leading to the activation of the Gq/11 family of G-proteins. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Diagram: this compound-Mediated 5-HT2C Receptor Signaling

Caption: Downstream signaling cascade initiated by this compound at the 5-HT2C receptor.

3.3. Experimental Protocol: In-Vitro Functional Assay (Calcium Mobilization)

The functional potency of this compound can be determined using a calcium mobilization assay in a cell line stably expressing the human 5-HT2C receptor, such as CHO-K1 cells.

Step-by-Step Methodology:

-

Cell Culture: Culture CHO-K1 cells expressing the recombinant human 5-HT2C receptor in appropriate media and conditions until they reach a suitable confluency for plating.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay: Place the cell plate into a fluorescence imaging plate reader (FLIPR). Add the diluted this compound to the wells and monitor the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and pEC₅₀ values.

In-Vivo Pharmacology

4.1. Preclinical Model of Anxiety: Electrical Stimulation of the Dorsal Periaqueductal Gray (dPAG)

This compound has demonstrated anxiolytic-like effects in a rat model of panic-like anxiety. This model involves the electrical stimulation of the dorsal periaqueductal gray (dPAG), a brain region implicated in fear and anxiety responses. Stimulation of the dPAG elicits aversive behaviors, which can be attenuated by anxiolytic compounds.

4.2. Experimental Protocol: Rat dPAG Stimulation Model

This protocol is based on the methodology described by Jenck et al. (1998).

Step-by-Step Methodology:

-

Animal Surgery: Anesthetize male rats and implant a monopolar stainless-steel electrode into the dPAG using stereotaxic coordinates. Allow for a post-operative recovery period.

-

Determination of Aversive Threshold: Place the rats in an experimental chamber and deliver brief electrical stimulations to the dPAG. The intensity of the stimulation is gradually increased until an aversive response (e.g., escape behavior) is observed. This determines the individual animal's aversive threshold.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses.

-

Behavioral Testing: After a set pre-treatment time, re-determine the aversive threshold in the presence of the compound. An increase in the aversive threshold is indicative of an anxiolytic-like effect.

-

Data Analysis: Compare the post-drug aversive thresholds to the baseline thresholds for each animal and across different dose groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published. However, for pyridinylpiperazine derivatives in general, the following can be anticipated:

-

Absorption: Likely to be well-absorbed after oral administration.

-

Distribution: Expected to cross the blood-brain barrier to exert its effects in the CNS.

-

Metabolism: The piperazine and trifluoromethylpyridine moieties are potential sites for metabolic transformation, including N-dealkylation, oxidation, and conjugation.

-

Excretion: Likely to be excreted via both renal and fecal routes as parent drug and metabolites.

Clinical Development and Discontinuation

This compound was advanced into early-stage human clinical trials as a potential treatment for anxiety disorders. However, its development was discontinued due to the emergence of undesirable side effects at higher doses, including dizziness and a "spacey" feeling. These effects were attributed to a loss of selectivity at higher concentrations, leading to off-target activation of the 5-HT2A receptor, which is known to be involved in hallucinogenic effects.

Conclusion

This compound is a valuable pharmacological tool for the investigation of 5-HT2C receptor function. Its high potency and selectivity at this receptor have enabled significant preclinical research into the role of the 5-HT2C system in anxiety and other neuropsychiatric conditions. While its clinical development was halted, the knowledge gained from studies with this compound continues to inform the development of new and more selective 5-HT2C receptor modulators with improved therapeutic profiles. This guide provides a comprehensive technical foundation for researchers utilizing this important compound in their studies.

References

- Jenck, F., et al. (1998). Antiaversive effects of 5-HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161-168.

- Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20.

-

Wikipedia. (2023, October 27). Org-12962. Retrieved from [Link]

Sources

- 1. [PDF] Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats | Semantic Scholar [semanticscholar.org]

- 2. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Org 12962: A 5-HT₂C Agonist's Journey in Anxiolytic Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for a Novel Anxiolytic

In the landscape of psychopharmacology, the serotonin 2C (5-HT₂C) receptor has long been a target of interest for the development of novel therapeutic agents, particularly for anxiety and depressive disorders. Activation of this G-protein coupled receptor, predominantly expressed in the central nervous system, was hypothesized to mediate anxiolytic effects. It was within this scientific context that Organon, a pharmaceutical company with a legacy in central nervous system drug discovery, embarked on a program that led to the synthesis and development of Org 12962, a potent and selective 5-HT₂C receptor agonist. This guide provides a comprehensive technical overview of the discovery, preclinical development, and ultimate clinical fate of this compound, offering valuable insights for researchers and professionals in the field of drug development.

The Discovery of a Promising Pyridinylpiperazine

This compound, chemically identified as 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, emerged from a dedicated research program at Organon aimed at identifying novel, non-benzodiazepine anxiolytics.[1] The rationale was to develop a compound that could match the efficacy of existing treatments while offering a more favorable side-effect profile, particularly avoiding the sedation and dependence associated with benzodiazepines.

The selection of the pyridinylpiperazine scaffold was a deliberate choice, as this chemical moiety was known to interact with various biogenic amine receptors. Through a systematic structure-activity relationship (SAR) campaign, researchers at Organon fine-tuned the substitutions on the pyridine and piperazine rings to optimize potency and selectivity for the 5-HT₂C receptor. The introduction of a trifluoromethyl group at the 5-position and a chlorine atom at the 6-position of the pyridine ring proved to be critical for achieving high affinity and agonist activity at the target receptor.

In Vitro Pharmacology: A Potent and Selective Profile

The initial characterization of this compound in vitro revealed a promising pharmacological profile. Functional studies in Chinese Hamster Ovary (CHO-K1) cells expressing recombinant human 5-HT₂ receptors demonstrated that this compound is a potent agonist at the 5-HT₂C receptor.

| Receptor Subtype | pEC₅₀ |

| 5-HT₂C | 7.01 |

| 5-HT₂A | 6.38 |

| 5-HT₂B | 6.28 |

| Table 1: In Vitro Potency of this compound at Human 5-HT₂ Receptor Subtypes.[1] |

The pEC₅₀ value of 7.01 at the 5-HT₂C receptor indicated high potency. While showing activity at the 5-HT₂A and 5-HT₂B subtypes, its potency at the 5-HT₂C receptor was approximately 4-fold and 5-fold higher, respectively, suggesting a degree of selectivity. This in vitro profile was sufficiently encouraging to warrant further investigation in preclinical models of anxiety.

Experimental Protocol: Functional Characterization in Recombinant Cell Lines

The determination of the functional activity of this compound was a critical step in its early-stage evaluation. A standard experimental protocol for such an assessment is outlined below:

-

Cell Culture: CHO-K1 cells stably transfected with the cDNA for human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptors are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluence.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared to generate a range of concentrations for the concentration-response curve.

-

Functional Assay (e.g., Calcium Mobilization):

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are stimulated with varying concentrations of this compound.

-

The change in intracellular calcium concentration, as measured by the change in fluorescence, is recorded using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Data Analysis: The concentration-response data are analyzed using non-linear regression to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). The pEC₅₀ is then calculated as the negative logarithm of the EC₅₀.

Figure 1: A generalized workflow for determining the in-vitro functional activity of a compound like this compound.

Preclinical Efficacy: Promise in an Animal Model of Panic Anxiety

The promising in vitro data was followed by in vivo studies to assess the anxiolytic potential of this compound. The compound displayed antiaversive effects in a well-established rat model of panic-like anxiety.[1] This model involves the electrical stimulation of the periaqueductal gray (PAG), a brain region implicated in fear and panic responses. Anxiolytic compounds are expected to reduce the aversive nature of this stimulation.

The positive results in this demanding preclinical model provided strong evidence for the anxiolytic-like properties of this compound and were a key factor in the decision to advance the compound into clinical development.

The Clinical Trial and the Unforeseen Hurdle

Based on its promising preclinical profile, this compound entered clinical trials for the treatment of anxiety disorders. A key study was a "public speaking challenge," a well-validated paradigm for inducing experimental anxiety in healthy volunteers.[2] In this type of study, participants are required to prepare and deliver a speech in front of an audience, a situation known to elicit significant subjective and physiological anxiety responses.

However, the results of this trial proved to be the turning point in the development of this compound. While the drug did show some evidence of anxiolytic effects, these were accompanied by unacceptable side effects, including dizziness and a "spacey" feeling.[1] These adverse events were attributed to a lack of sufficient in vivo selectivity over the 5-HT₂A receptor.[1] Activation of 5-HT₂A receptors is known to be associated with hallucinogenic and psychotomimetic effects, and the side effects observed with this compound were consistent with a mild manifestation of this activity.

The development of 5-HT₂C agonists has historically been challenging due to the high degree of homology between the 5-HT₂ receptor subtypes, making it difficult to achieve high selectivity.[3]

Figure 2: The dual agonism of this compound at 5-HT₂C and 5-HT₂A receptors, leading to both desired anxiolytic effects and undesirable side effects.

Discontinuation and Legacy

The adverse effects observed in the clinical trial, stemming from insufficient selectivity for the 5-HT₂C receptor over the 5-HT₂A receptor, ultimately led to the discontinuation of the clinical development of this compound.[1] The risk-benefit profile was deemed unfavorable for a new anxiolytic agent.

Despite its failure to reach the market, the story of this compound provides several important lessons for the field of drug discovery:

-

The Criticality of In Vivo Selectivity: While in vitro assays are essential for initial characterization, they do not always predict the in vivo pharmacological profile of a compound. The case of this compound highlights the importance of thorough in vivo characterization to assess functional selectivity at off-target receptors.

-

The Challenge of 5-HT₂C Receptor Agonism: The development of selective 5-HT₂C receptor agonists remains a significant challenge due to the structural similarities with other 5-HT₂ subtypes. The experience with this compound underscored the need for innovative medicinal chemistry strategies to achieve the required selectivity.

-

The Value of Human Experimental Models: The public speaking challenge proved to be a sensitive and effective paradigm for identifying the dose-limiting side effects of this compound early in clinical development, preventing further investment in a compound with an unfavorable safety profile.

Conclusion

This compound represents a fascinating case study in the complex and often unpredictable world of drug discovery. Born from a rational drug design program, it showed significant promise in its early preclinical evaluation, only to be halted by unforeseen on-target related side effects in the clinic. Its story serves as a valuable reminder of the critical importance of selectivity in modern pharmacology and the enduring challenges of translating promising preclinical findings into safe and effective medicines. The lessons learned from the development of this compound have undoubtedly informed subsequent efforts to develop novel modulators of the serotonin system for the treatment of psychiatric disorders.

References

-

Wikipedia. Org-12962. [Link]

- Graeff FG, et al. Ritanserin facilitates anxiety in a simulated public-speaking paradigm. J Psychopharmacol. 1996;10(4):321-6.

- Wood MD. Therapeutic potential of 5-HT2C receptor antagonists in the treatment of anxiety disorders. Curr Drug Targets CNS Neurol Disord. 2003 Dec;2(6):383-7.

- Chagraoui A, et al. 5-HT2C receptors in psychiatric disorders: A review.

- Tecott LH, et al. The role of 5ht2c receptors in affective disorders. Ann Med. 1998 Oct;30(5):438-44.

- Heisler LK, et al. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity. Eur J Pharmacol. 2007 Aug 13;568(1-3):145-53.

-

Wikipedia. 5-HT2C receptor agonist. [Link]

- Millan MJ, et al. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. J Pharmacol Exp Ther. 2000 Mar;292(3):885-901.

- Di Giovanni G, et al. 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. In: Serotonin Receptors in Neurobiology. 2007.

- Higgins GA, et al. Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Front Pharmacol. 2021;12:643445.

- Wacker D, et al. Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases. Curr Top Med Chem. 2008;8(10):851-8.

- Lin ZJ, et al. Overview of pharmacokinetics. Curr Protoc Pharmacol. 2014;66:7.1.1-7.1.23.

- Heisler LK, et al. Serotonin 5-HT(2C) receptors regulate anxiety-like behavior. Genes Brain Behav. 2007 Jul;6(5):491-6.

- Preuss CV, et al. Pharmacokinetics (ADME): an overview. In: StatPearls [Internet]. Treasure Island (FL)

- Johnco CJ. Fear of public speaking can be conquered: new research. The Lighthouse. 2025 May 14.

- Arch JJ, et al. The Effects of a Brief Acceptance-Based Behavioral Treatment Versus Traditional Cognitive-Behavioral Treatment for Public Speaking Anxiety: An Exploratory Trial Examining Differential Effects on Performance and Neurophysiology. Behav Ther. 2016 Nov;47(6):849-863.

- Grogan S, et al. Pharmacokinetics. In: StatPearls [Internet]. Treasure Island (FL)

-

Wikipedia. Aripiprazole. [Link]

- Bumbaca D, et al. Characterizing the Pharmacokinetics and Biodistribution of Therapeutic Proteins: An Industry White Paper. J Pharmacol Exp Ther. 2021 Jan;376(1):1-16.

- Google Patents. WO2013059222A1 - 2-pyridyloxy-4-nitrile orexin receptor antagonists.

Sources

- 1. Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritanserin facilitates anxiety in a simulated public-speaking paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

The Chemical Architecture of Org 12962: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 12962, scientifically known as 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine, is a pyridinylpiperazine derivative that garnered interest for its potent and selective agonist activity at the 5-HT₂C receptor.[1] Developed by Organon, it was investigated as a potential anxiolytic agent.[1] However, its clinical development was halted due to adverse effects, including dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the 5-HT₂A receptor in vivo. Despite its discontinuation for therapeutic use, this compound remains a valuable tool compound for researchers studying the pharmacology of the 5-HT₂ receptor family. This guide provides a comprehensive technical overview of the chemical structure of this compound, including its synthesis, spectroscopic characteristics, structure-activity relationships, and predicted metabolic pathways.

Core Chemical Identity

This compound is a substituted pyridinylpiperazine with the following key identifiers:

| Identifier | Value |

| IUPAC Name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine |

| Synonyms | ORG-12962, Ro 44-6956 |

| CAS Number | 210821-63-9 (for hydrochloride salt) |

| Molecular Formula | C₁₀H₁₁ClF₃N₃ |

| Molecular Weight | 265.66 g/mol |

| SMILES | C1CNCCN1c2nc(Cl)ccc2C(F)(F)F |

| InChI Key | FVDILXYXZAAJOS-UHFFFAOYSA-N |

The core structure of this compound consists of a piperazine ring linked to a substituted pyridine ring. The pyridine ring is functionalized with a chlorine atom at the 6-position and a trifluoromethyl group at the 5-position. This specific substitution pattern is crucial for its pharmacological activity.

Synthesis and Crystallization

While a detailed, step-by-step synthesis protocol for the free base of this compound is not extensively documented in publicly available literature, a general synthetic strategy can be inferred from standard organic chemistry principles and related syntheses of arylpiperazines. The synthesis would likely involve the nucleophilic substitution reaction between a suitably activated 2-halopyridine derivative and piperazine.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for the synthesis of this compound is not publicly available. However, a general procedure would likely involve the following steps:

-

Reaction Setup: A reaction vessel would be charged with 2,6-dichloro-5-(trifluoromethyl)pyridine and an excess of piperazine in a suitable solvent, such as ethanol or dimethylformamide (DMF).

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours to facilitate the nucleophilic aromatic substitution. The progress of the reaction would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the solvent removed under reduced pressure. The residue would then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be washed, dried, and concentrated. The crude product would be purified by column chromatography or recrystallization to yield the pure this compound free base.

A patent for the hydrochloride salt of this compound describes its crystallization.[2] The pure crystalline form B can be prepared by treating a solution of the free base in ethanol or an ethanol-water mixture at reflux with an excess of hydrochloric acid.[2] The solution is then slowly cooled to room temperature to induce crystallization.[2]

Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine and piperazine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-8.5 ppm). The protons of the piperazine ring would likely appear as two multiplets in the upfield region (around 3.0-4.0 ppm), corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for all 10 carbon atoms in the molecule. The carbons of the pyridine ring would resonate in the aromatic region (110-160 ppm). The trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the piperazine ring would be found in the aliphatic region (40-60 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to display characteristic absorption bands for its functional groups:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretch (piperazine) | 3200-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2800-3000 |

| C=N and C=C stretch (pyridine ring) | 1400-1600 |

| C-F stretch (trifluoromethyl) | 1000-1200 (strong) |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 265. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation would likely involve cleavage of the piperazine ring and loss of the trifluoromethyl group.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound and related pyridinylpiperazine derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

References

Org 12962 CAS number 210821-63-9

An In-Depth Technical Guide to Org 12962 (CAS RN: 210821-63-9)

Introduction

This compound is a pyridinylpiperazine-based small molecule developed by Organon as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[1] Initially investigated as a novel therapeutic agent for anxiety disorders, its development trajectory offers a compelling case study in the complexities of CNS drug development, particularly the critical distinction between in vitro selectivity and in vivo functional effects. The compound demonstrated promising anxiolytic-like activity in preclinical models, consistent with the known role of 5-HT2C receptor activation in modulating anxiety and mood.[2]

However, human trials were discontinued when the desired anti-anxiety effects were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1] These effects were attributed to insufficient selectivity in vivo, leading to off-target activation of the structurally similar 5-HT2A receptor, which is known to mediate hallucinogenic and psychotomimetic effects. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, pharmacological profile, and the key experimental methodologies used in its evaluation.

Section 1: Chemical Profile & Synthesis

Physicochemical Properties

This compound is a synthetic compound belonging to the pyridinylpiperazine class. Its core structure consists of a piperazine ring linked to a substituted pyridine ring. The key physicochemical and structural identifiers are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 210821-63-9 | [1] |

| IUPAC Name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | [1] |

| Molecular Formula | C₁₀H₁₁ClF₃N₃ | [1] |

| Molar Mass | 265.66 g·mol⁻¹ | [1] |

| Formulation | Commonly supplied as a hydrochloride salt (M.Wt: 302.12) | [2] |

| Appearance | Solid | [2] |

| SMILES | C1CNCCN1c2nc(Cl)c(cc2)C(F)(F)F | [1] |

| InChI Key | QZYYPQAYSFBKPW-UHFFFAOYSA-N | [1] |

Chemical Synthesis

1.2.1 Proposed Synthesis of the Free Base (Illustrative)

A plausible synthetic route would involve the reaction of 2,6-dichloro-3-(trifluoromethyl)pyridine with piperazine. The chlorine atom at the 2-position is more activated towards nucleophilic substitution than the one at the 6-position due to the electronic effects of the pyridine nitrogen.

Caption: Proposed synthetic workflow for this compound free base.

Causality: Using an excess of piperazine helps to minimize the formation of the disubstituted byproduct. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures to facilitate the SNAr reaction. A base is often added to neutralize the HCl generated during the reaction.

1.2.2 Preparation of the Hydrochloride Salt

A patent filed by Organon provides insight into the preparation of specific polymorphic forms of this compound hydrochloride.[3] For instance, a stable crystalline form (Form B) can be prepared by dissolving the free base in an ethanol/water mixture at reflux, treating it with an excess of hydrochloric acid, and then allowing the solution to cool slowly, promoting crystallization.[3] This process is crucial for ensuring the physicochemical stability and reproducibility of the active pharmaceutical ingredient for research and development.

Section 2: Mechanism of Action & Pharmacology

Primary Target: 5-HT2C Receptor

This compound is a direct agonist of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][4] Activation of 5-HT2C receptors is known to modulate the release of key neurotransmitters, including dopamine and norepinephrine, and is implicated in the regulation of mood, appetite, and anxiety.[4] The anxiolytic potential of this compound stems from its ability to stimulate these receptors.

In Vitro Pharmacology & Selectivity Profile

The functional activity of this compound was characterized in a seminal study by Porter et al. (1999) using Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors. The compound's potency was determined by measuring its ability to stimulate intracellular calcium mobilization via a Fluorometric Imaging Plate Reader (FLIPR) assay.[1]

| Receptor Subtype | Potency (pEC₅₀) | Potency (EC₅₀, nM) | Selectivity vs. 5-HT₂C (fold) | Reference |

| Human 5-HT₂C | 7.01 | 97.7 | - | [2] |

| Human 5-HT₂A | 6.38 | 419.9 | ~4.3x | [2] |

| Human 5-HT₂B | 6.28 | 524.8 | ~5.4x | [2] |

Note: pEC₅₀ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data derived from functional calcium mobilization assays.

Interpretation: The in vitro data clearly demonstrate that this compound is most potent at the 5-HT2C receptor. However, its selectivity over the 5-HT2A and 5-HT2B subtypes is less than 10-fold. This modest selectivity window is a critical factor in understanding its in vivo side effect profile. While sufficient for demonstrating a preferential effect in a controlled cellular environment, this level of selectivity can be overcome in a complex biological system where factors like differential receptor expression levels and pharmacokinetics come into play.

Signaling Pathway

The 5-HT2C receptor primarily couples through the Gαq/G₁₁ family of G-proteins.[4] Agonist binding, including by this compound, initiates a conformational change in the receptor, activating the G-protein. The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium is the signal that was measured in the functional assays used to characterize this compound.

Caption: Experimental workflow for the FLIPR calcium mobilization assay.

Methodology:

-

Cell Culture and Seeding:

-

Maintain CHO-K1 cell lines stably transfected with human 5-HT2A, 5-HT2B, or 5-HT2C receptors in appropriate growth medium (e.g., DMEM/F-12 with 10% FBS, and a selection antibiotic like G418).

-

Harvest cells and seed them into black-walled, clear-bottom 96-well microplates at a density that will yield a confluent monolayer the next day.

-

Incubate plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.

-

Aspirate the growth medium from the cell plates and add 100 µL of the loading buffer to each well.

-

Incubate the plates for 60 minutes at 37°C in the dark.

-

-

Compound Preparation and Assay:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10 µM to 0.1 nM) in a separate compound plate. Include a vehicle control (buffer with DMSO) and a positive control (e.g., 10 µM 5-HT).

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Program the instrument to record a baseline fluorescence reading for 10-20 seconds, then perform a liquid transfer from the compound plate to the cell plate, and continue recording fluorescence for an additional 2-3 minutes.

-

-

Data Analysis:

-

The primary response is the peak fluorescence intensity minus the baseline fluorescence.

-

Normalize the data: Set the response from the vehicle control as 0% and the response from a saturating concentration of 5-HT as 100%.

-

Plot the normalized response versus the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and pEC₅₀ values.

-

Protocol 2: In Vivo Anxiolytic Activity (dPAG Stimulation Model)

This protocol, based on the work of Jenck et al. (1998), assesses the anti-aversive (anxiolytic-like) effects of this compound in a rat model of panic. [2] Objective: To determine if this compound can reduce the aversive response to direct electrical stimulation of the dorsolateral periaqueductal gray (dPAG), a brain region implicated in fear and panic responses.

Methodology:

-

Surgical Preparation:

-

Anesthetize adult male Wistar rats using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Using a stereotaxic frame, surgically implant a monopolar stainless-steel electrode into the dPAG.

-

Secure the electrode assembly to the skull with dental acrylic and anchor screws.

-

Allow the animals a recovery period of at least one week.

-

-

Apparatus and Training:

-

Use an operant conditioning chamber equipped with a wheel manipulandum.

-

Connect the implanted electrode to a constant-current stimulator.

-

Train the rats to terminate aversive electrical stimulation of the dPAG by turning the wheel. The stimulation is delivered in pulses, and a single turn of the wheel terminates the stimulation for a fixed period (e.g., 10 seconds).

-

The current intensity is gradually increased until a stable escape response is established. The current level at which the animal consistently responds is termed the "aversive threshold."

-

-

Drug Administration and Testing:

-

On the test day, determine a baseline aversive threshold for each rat.

-

Administer this compound (e.g., 1 and 3.2 mg/kg) or vehicle via intraperitoneal (i.p.) injection. [2] * At a set time post-injection (e.g., 30 minutes), re-test the animals.

-

The primary endpoint is the change in the aversive threshold current. An increase in the threshold indicates an anti-aversive or anxiolytic-like effect, as a stronger stimulus is required to elicit an escape response.

-

Monitor locomotor activity to ensure the observed effects are not due to motor impairment.

-

Self-Validation and Causality: This model is considered a valid simulation of panic-like anxiety because the dPAG is a key node in the brain's defense circuitry. [5]The operant nature of the task ensures the animal's response is voluntary and motivated by the aversive quality of the stimulation. Known antipanic agents (e.g., benzodiazepines) reliably increase the aversive threshold in this model, providing pharmacological validation.

Section 4: Pharmacokinetics & Safety Profile

Pharmacokinetics (ADME)

Detailed preclinical and clinical pharmacokinetic data for this compound are not publicly available. The early discontinuation of its development program means that extensive studies on its absorption, distribution, metabolism, and excretion (ADME) were likely not published. For a pyridinylpiperazine of its size and structure, one might generally expect:

-

Absorption: Good oral absorption due to its relatively small size and lipophilicity.

-

Distribution: Likely penetration of the blood-brain barrier to engage its CNS target, a property common for this chemical class. [6]* Metabolism: Probable hepatic metabolism via cytochrome P450 (CYP) enzymes, a common fate for piperazine-containing drugs.

-

Excretion: Elimination of metabolites via renal and/or biliary routes.

Without empirical data, these points remain speculative. The lack of published ADME data is a significant gap in the technical profile of this compound.

Safety & Toxicology

Similarly, formal preclinical toxicology reports are not available in the public domain. The critical safety information for this compound comes from its brief evaluation in humans.

Clinical Side Effects: The development of this compound was halted due to an unacceptable side-effect profile in human trials. [1]Subjects reported:

-

Dizziness

-

A "spacey" or dissociated feeling

Causality of Adverse Effects: These side effects were attributed to the compound's lack of in vivo selectivity. While it is 4-5 times more potent at the 5-HT2C receptor in vitro, this margin was insufficient to prevent significant engagement with the 5-HT2A receptor at therapeutic doses in humans. Activation of the 5-HT2A receptor is the primary mechanism of action for classic psychedelic drugs, and the reported side effects are consistent with mild 5-HT2A agonist activity. This highlights a crucial lesson in drug development: a statistically significant but numerically small selectivity window in recombinant cell lines may not translate to a clean safety profile in a clinical setting.

Section 5: Discussion & Conclusion

This compound serves as an exemplary case study in CNS drug discovery. It possesses the intended primary mechanism of action, demonstrating potent agonism at the 5-HT2C receptor and producing the expected anxiolytic-like effects in a validated animal model. However, its therapeutic potential was ultimately negated by a failure of selectivity in the clinical setting. The modest 4- to 5-fold in vitro preference for the 5-HT2C over the 5-HT2A receptor proved insufficient to avoid off-target effects that mimicked the psychotomimetic actions of 5-HT2A activation.

For researchers and drug development professionals, the story of this compound underscores several key principles:

-

Selectivity is Paramount: For targets that are part of a closely related family of receptors (like the 5-HT₂ subtypes), achieving a high degree of selectivity (>100-fold is often desired) is critical to minimize the risk of off-target effects.

-

In Vitro vs. In Vivo Correlation: Pharmacological data from simplified, recombinant systems must be interpreted with caution. In vivo factors such as regional brain receptor densities, tissue distribution, and metabolism can dramatically alter a drug's functional selectivity.

-

The Value of Preclinical Models: While the dPAG stimulation model correctly predicted anxiolytic efficacy, more subtle behavioral pharmacology models might have hinted at the potential for 5-HT2A-mediated effects, further guiding the decision to proceed to human trials.

Though this compound itself did not succeed, the knowledge gained from its development has informed the continued pursuit of 5-HT2C agonists for obesity, psychiatric disorders, and other conditions, with a much greater emphasis on achieving superior selectivity profiles.

References

-

Porter, R. H., Benwell, K. R., Lamb, H., Malcolm, C. S., Allen, N. H., Revell, D. F., Adams, D. R., & Sheardown, M. J. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology, 128(1), 13–20. [Link]

-

Jenck, F., Moreau, J. L., Berendsen, H. H., Boes, M., Broekkamp, C. L., Martin, J. R., Wichmann, J., & van Delft, A. M. (1998). Antiaversive effects of 5HT2C receptor agonists and fluoxetine in a model of panic-like anxiety in rats. European Neuropsychopharmacology, 8(3), 161–168. [Link]

-

Patsnap Synapse. (n.d.). Org-12962. Retrieved January 2, 2026, from [Link]

- Google Patents. (n.d.). HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride.

-

Wikipedia. (2023). ORG-12962. Retrieved January 2, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1). Retrieved January 2, 2026, from [Link]

-

Wikipedia. (2023). 5-HT2C receptor. Retrieved January 2, 2026, from [Link]

-

Jenck, F., Moreau, J. L., Martin, J. R., & Haefely, W. E. (1995). Dorsal periaqueductal gray-induced aversion as a simulation of panic anxiety: elements of face and predictive validity. Psychopharmacology, 121(3), 343–348. [Link]

Sources

- 1. ORG-12962 - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | CAS 210821-63-9 | Org12962 | Tocris Bioscience [tocris.com]

- 3. HRP20030246A2 - Crystal forms of 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Organon NV - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 5. | BioWorld [bioworld.com]

- 6. Org-12962 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Introduction: The Rationale for Targeting the 5-HT₂C Receptor

An In-Depth Technical Guide to the In Vivo Effects of Org 12962 Administration

This guide provides a comprehensive technical overview of the in vivo effects of this compound, a potent and selective 5-HT₂C receptor agonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic data with practical, field-proven experimental insights. We will explore the compound's molecular mechanism of action, its downstream neurochemical consequences, and its manifestation in validated behavioral paradigms.